molecular formula C10H11N3 B052053 2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 111971-44-9

2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B052053
CAS No.: 111971-44-9
M. Wt: 173.21 g/mol
InChI Key: KAINRTFSYKVGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole typically involves the reaction of 2-bromoaniline with N-tosylaziridine, followed by detosylation using concentrated sulfuric acid . Another method includes the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reaction with tosylamine . These reactions often require controlled conditions such as specific temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of aziridine derivatives often involves the polymerization of aziridine monomers. This process can be carried out using cationic or anionic ring-opening polymerization techniques . The choice of method depends on the desired properties of the final product, such as molecular weight and polymer architecture.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole is unique due to the combination of the aziridine and benzimidazole moieties, which confer both high reactivity and significant biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(aziridin-1-yl)-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-12-9-5-3-2-4-8(9)11-10(12)13-6-7-13/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAINRTFSYKVGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.